Ethyl 3-bromothiophene-2-carboxylate
Overview
Description
Ethyl 3-bromothiophene-2-carboxylate (EBTC) is a synthetic compound that has been used in scientific research for various applications. It has been found to have a variety of biochemical and physiological effects, and it has been used in the synthesis of various drugs and other compounds. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for EBTC.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Optoelectronics .
Summary of the Application
Ethyl 3-bromothiophene-2-carboxylate is used as a building block for the modular assembly of structurally diverse 3-substituted thieno[3,4-b]thiophene derivatives . These derivatives have been used in the development of donor and acceptor materials in organic solar cells (OSCs) represented by the PTB series family polymers and IDT-derived non-fullerene small molecules acceptors .
Methods of Application
The preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate, which can be widely utilized as the chemical building block, is developed using a Pd-catalytic method .
Results or Outcomes
The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position . This has led to the development of organic solar cells with state-of-the-art power conversion efficiencies .
Application in Ratiometric Analysis
Specific Scientific Field
This application falls under the field of Ratiometric Analysis .
Summary of the Application
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate is used in ratiometric analysis, specifically for the detection of In3+ .
Results or Outcomes
The emission intensity ratio (I480nm/I420nm) of the compound exhibited a good linear correlation with the In3+ concentration in the 5 to 25 μM range . This indicates that the compound can quantitatively analyze and detect In3+ .
Application in Transition Metal Catalyzed Synthesis
Specific Scientific Field
This application falls under the field of Transition Metal Catalyzed Synthesis .
Summary of the Application
Ethyl 3-bromothiophene-2-carboxylate is used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Methods of Application
The synthesis involves nickel and palladium-based catalytic systems . Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are the most popular strategies known so far for the synthesis of functionalized regioregular polythiophenes .
Results or Outcomes
These polymers exhibit fascinating properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
properties
IUPAC Name |
ethyl 3-bromothiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQBBCHDTVSHOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477158 | |
Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromothiophene-2-carboxylate | |
CAS RN |
62224-14-0 | |
Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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